molecular formula C16H15NO3 B2698534 (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide CAS No. 2097940-64-0

(2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide

Cat. No.: B2698534
CAS No.: 2097940-64-0
M. Wt: 269.3
InChI Key: ZKYCHCIGMOKHAT-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a conjugated (2E)-prop-2-enamide backbone linked to a 2,3-dihydro-1-benzofuran-3-ylmethyl group and a furan-2-yl substituent.

Properties

IUPAC Name

(E)-N-(2,3-dihydro-1-benzofuran-3-ylmethyl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c18-16(8-7-13-4-3-9-19-13)17-10-12-11-20-15-6-2-1-5-14(12)15/h1-9,12H,10-11H2,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYCHCIGMOKHAT-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)C=CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C2=CC=CC=C2O1)CNC(=O)/C=C/C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Furan Moiety: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Coupling Reactions: The benzofuran and furan moieties are then coupled through a series of reactions, often involving amide bond formation using reagents such as carbodiimides (e.g., EDCI) and coupling agents (e.g., HOBt).

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and benzofuran rings, using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction reactions can be performed on the amide group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and furan rings.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines and thiols

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield epoxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Research indicates that (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide exhibits several biological activities:

Anticancer Activity

This compound has shown promising anticancer properties against various cancer cell lines. Studies have demonstrated that it can induce apoptosis and cell cycle arrest in cancer cells. For instance:

  • Mechanism of Action : The compound promotes apoptosis by affecting mitochondrial pathways, increasing pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound exhibits notable antibacterial effects against pathogens like E. coli and S. aureus, with potential antifungal properties also observed. Research has indicated significant inhibition zones in agar diffusion tests, suggesting effective antimicrobial activity .

Neuroprotective Effects

Benzofuran derivatives similar to this compound have been studied for their neuroprotective potential. They may modulate GABAergic neurotransmission, which could be beneficial in treating conditions like epilepsy and anxiety disorders .

Case Studies

Several studies have documented the applications of this compound:

  • Neuropathic Pain Models : A study demonstrated that compounds derived from benzofurans could reverse neuropathic pain in spinal nerve ligation models without affecting locomotor behavior. The effects were selectively antagonized by a CB2 receptor antagonist .
  • Antioxidant Studies : Research has indicated that derivatives of this compound exhibit significant antioxidant activity measured by DPPH radical scavenging assays, reducing reactive oxygen species levels in human cell lines .

Mechanism of Action

The mechanism of action of (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide would depend on its specific biological target. Generally, compounds with benzofuran and furan structures can interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and inferred properties:

Compound Name Molecular Weight Key Substituents Notable Features Potential Applications
(Target) (2E)-N-[(2,3-Dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide ~327–350 (estimated) Dihydrobenzofuran, furan-2-yl Rigid scaffold, moderate polarity GPCR modulation, enzyme inhibition
(2E)-2-Cyano-3-[5-(4-methylphenyl)furan-2-yl]-N-(3-methyl-1-phenyl-pyrazol-5-yl)acrylamide () 417.41 Cyano, 4-methylphenyl, pyrazole Strong electron-withdrawing groups (cyano) enhance reactivity; pyrazole may improve metabolic stability Kinase inhibition, anticancer
XCT790 () 524.35 Trifluoromethyl, thiadiazole High lipophilicity (CF3 groups), potential for CNS penetration Estrogen-related receptor α (ERRα) antagonist
2-Cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)pyrrol-3-yl]prop-2-enamide () 409.45 Cyano, pyrrole, methoxyethyl Increased solubility (methoxyethyl) but reduced rigidity Solubility-driven drug design
(2E)-3-(Furan-3-yl)-N-[(1-hydroxy-6-methoxy-tetrahydronaphthalen-1-yl)methyl]prop-2-enamide () 327.37 Hydroxy, methoxy, tetrahydronaphthalen Polar groups enhance solubility; tetrahydronaphthalen adds steric bulk Neuroprotective or anti-inflammatory applications
(2E)-3-(Furan-2-yl)-N-(2-phenyl-benzoxazol-5-yl)prop-2-enamide () Not provided Benzoxazole, phenyl Benzoxazole’s electron-deficient ring may enhance DNA/protein intercalation Antimicrobial or antiviral

Biological Activity

The compound (2E)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide, often referred to in the literature as a benzofuran derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article aims to synthesize existing research findings about its biological activity, including detailed data tables and case studies.

Chemical Structure

The molecular formula of the compound is C15H15N1O2C_{15}H_{15}N_{1}O_{2}. Its structural representation is critical for understanding its interaction with biological targets.

Antimicrobial Activity

Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have reported that certain benzofuran compounds show activity against Mycobacterium tuberculosis and various fungal strains.

  • In Vitro Studies : In one study, a series of benzofuran derivatives were synthesized and tested against M. tuberculosis H37Rv strains, revealing minimum inhibitory concentrations (MIC) as low as 2 μg/mL for the most active compounds .
  • Mechanism of Action : The mechanism often involves interference with bacterial cell wall synthesis and disruption of membrane integrity, which is crucial for bacterial survival.

Anticancer Activity

Benzofuran derivatives have also been explored for their anticancer potential. The compound has shown promise in various cancer models.

  • Cell Line Studies : A recent study evaluated the antiproliferative effects of benzofuran derivatives on several cancer cell lines including HeLa (cervical cancer), MDA-MB-231 (breast cancer), and A549 (lung cancer). The results indicated that some derivatives had IC50 values in the nanomolar range, suggesting potent anticancer activity .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly affects the activity. For example, the introduction of halogens or methoxy groups at particular positions on the benzofuran ring has been shown to enhance cytotoxicity against cancer cells .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

CompoundMIC (μg/mL)Target Organism
Compound 18M. tuberculosis H37Rv
Compound 22Candida albicans
Compound 310Staphylococcus aureus

Table 2: Anticancer Activity Against Various Cell Lines

CompoundCell LineIC50 (nM)
Benzofuran Derivative AHeLa50
Benzofuran Derivative BMDA-MB-23175
Benzofuran Derivative CA549100

Case Studies

  • Case Study on Antimycobacterial Activity :
    • Researchers synthesized a series of benzofuran derivatives and evaluated their activity against M. tuberculosis. The findings indicated that modifications to the benzofuran structure could lead to significant increases in efficacy against resistant strains .
  • Case Study on Anticancer Mechanisms :
    • A study focusing on the mechanisms by which benzofuran derivatives induce apoptosis in cancer cells revealed that these compounds can activate caspase pathways and inhibit cell cycle progression, leading to increased cell death in tumor cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.